

# Applications of Ethyl 3-octenoate in Flavor and Fragrance Research

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## Compound of Interest

Compound Name: Ethyl 3-octenoate

Cat. No.: B223717

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## Application Note & Protocols

## Introduction

**Ethyl 3-octenoate** is a volatile organic compound with the chemical formula  $C_{10}H_{18}O_2$ . It is recognized as a flavoring agent in the food industry, identified by its FEMA number 4361 and CAS number 1117-65-3. This ester is characterized by a complex and desirable aroma profile, often described as fruity, tropical, and winey. Its unique organoleptic properties make it a valuable ingredient in the creation of various flavor formulations. This document provides an overview of the applications of **ethyl 3-octenoate** in flavor and fragrance research, including its physicochemical properties, sensory data, and representative experimental protocols for its synthesis and evaluation. While some sources suggest it is "not for fragrance use," its aromatic profile indicates potential for further investigation in perfumery under appropriate safety assessments.

## Physicochemical and Organoleptic Properties

A comprehensive understanding of the physical and chemical characteristics of **ethyl 3-octenoate** is fundamental for its application in flavor and fragrance formulations. These properties influence its volatility, solubility, and stability, which in turn affect its sensory perception and performance in different product matrices.

Property	Value	Reference
Molecular Formula	C10H18O2	[1]
Molecular Weight	170.25 g/mol	[1]
CAS Number	1117-65-3	[1]
FEMA Number	4361	[1]
Appearance	Colorless clear liquid (estimated)	[2]
Odor Profile	Fruity, tropical, winey	
Boiling Point	215.00 to 216.00 °C @ 760.00 mm Hg	
Flash Point	198.00 °F TCC (92.22 °C)	
Specific Gravity	0.90300 to 0.91000 @ 25.00 °C	
Refractive Index	1.43100 to 1.43900 @ 20.00 °C	
Solubility	Soluble in alcohol; water, 52.1 mg/L @ 25 °C (estimated)	

## Applications in Flavor Formulations

**Ethyl 3-octenoate** is primarily utilized as a flavoring agent to impart or enhance fruity and wine-like notes in a variety of food and beverage products. Its tropical and complex aromatic profile makes it suitable for a range of applications. The following table summarizes typical usage levels in various food categories.

Food Category	Average Usual ppm	Average Maximum ppm
Beverages (non-alcoholic)	0.3	1.5
Beverages (alcoholic)	0.5	2.5
Hard Candy	1.5	7.5
Jams & Jellies	0.8	4.0
Soft Candy	0.5	-
Fruit Ices	0.5	2.5

## Experimental Protocols

### Protocol 1: Synthesis of Ethyl 3-octenoate (Representative Protocol)

While specific, detailed synthetic protocols for **ethyl 3-octenoate** are not readily available in the provided search results, a general procedure for the synthesis of a similar unsaturated ester, ethyl oleate, via Fischer esterification is presented below. This protocol can be adapted by researchers for the synthesis of **ethyl 3-octenoate** using 3-octenoic acid and ethanol as starting materials.

Objective: To synthesize **ethyl 3-octenoate** via acid-catalyzed esterification of 3-octenoic acid with ethanol.

Materials:

- 3-octenoic acid
- Anhydrous ethanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5% w/v)
- Saturated sodium chloride solution (brine)

- Anhydrous magnesium sulfate
- Organic solvents (e.g., diethyl ether or dichloromethane)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers, graduated cylinders, and other standard laboratory glassware
- Heating mantle
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, combine 1 molar equivalent of 3-octenoic acid with 3-5 molar equivalents of anhydrous ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the carboxylic acid) to the mixture while stirring.
- Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel.
- Add an equal volume of a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as carbon dioxide gas will be evolved. Gently swirl the funnel and vent frequently.
- Separate the aqueous layer. Wash the organic layer with an equal volume of water, followed by an equal volume of brine.

- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the excess ethanol and extraction solvent.
- The crude **ethyl 3-octenoate** can be purified by fractional distillation under reduced pressure.

Expected Outcome: A colorless liquid with a characteristic fruity, tropical, and winey aroma. The purity of the synthesized ester should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Protocol 2: Sensory Evaluation of Ethyl 3-octenoate

Objective: To characterize the aroma profile of synthesized or commercially obtained **ethyl 3-octenoate** using a trained sensory panel.

Materials:

- Purified **ethyl 3-octenoate**
- Odorless solvent (e.g., dipropylene glycol or diethyl ether) for dilution
- Glass vials with PTFE-lined caps
- Odor-free smelling strips
- Sensory evaluation booths with controlled lighting and ventilation
- Data collection forms or software

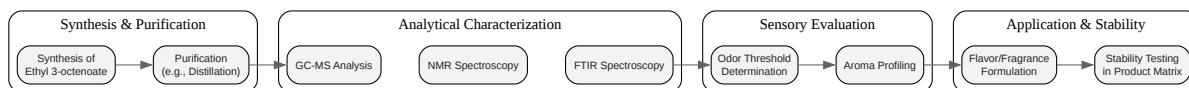
Procedure:

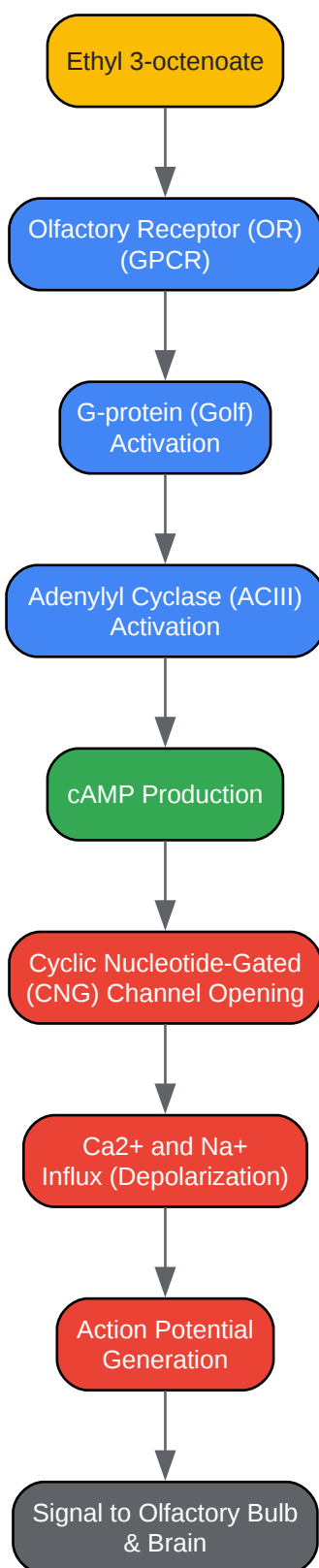
- Panelist Selection and Training: Select 8-12 panelists based on their ability to discriminate and describe different aromas. Train the panelists on the terminology to be used for describing fruity, tropical, and winey notes.

- **Sample Preparation:** Prepare a series of dilutions of **ethyl 3-octenoate** in the chosen solvent (e.g., 10%, 1%, 0.1% w/v). Present the samples in coded, identical glass vials.
- **Evaluation:**
  - Each panelist receives a set of smelling strips, one for each sample dilution.
  - Panelists dip a fresh smelling strip into each vial and evaluate the aroma at different time intervals (e.g., immediately, after 5 minutes, after 30 minutes) to assess the top, middle, and base notes.
  - Panelists will rate the intensity of predefined aroma attributes (e.g., fruity, tropical, winey, green, fatty) on a labeled magnitude scale (LMS) or a 10-point intensity scale.
  - Panelists will also provide descriptive terms for the perceived aroma.
- **Data Analysis:** Analyze the intensity ratings statistically (e.g., using ANOVA) to determine significant differences in the perception of different attributes. Compile a list of the most frequently used descriptors to create a comprehensive aroma profile.

## Logical Workflow for Flavor and Fragrance Research

The following diagram illustrates a typical workflow for the investigation of a new flavor or fragrance compound like **ethyl 3-octenoate**.





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## References

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